(3-(Benzyloxy)isoxazol-5-yl)methanol

Overview

Description

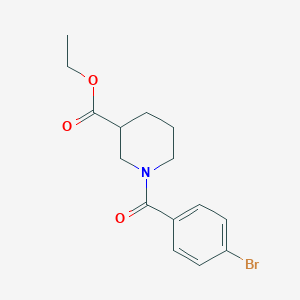

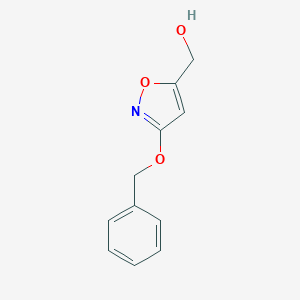

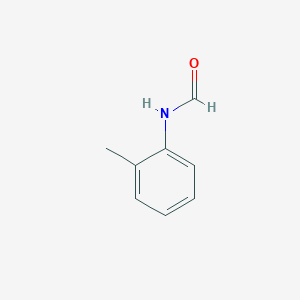

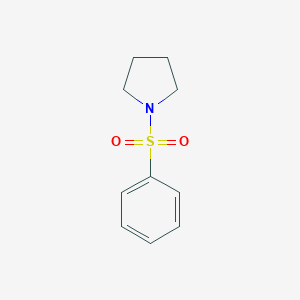

“(3-(Benzyloxy)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is [3- (benzyloxy)-5-isoxazolyl]methanol .

Molecular Structure Analysis

The molecular structure of “(3-(Benzyloxy)isoxazol-5-yl)methanol” consists of an isoxazole ring attached to a methanol group at the 3-position and a benzyloxy group at the 5-position . The InChI code for this compound is 1S/C11H11NO3/c13-7-10-6-11 (12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2 .

Physical And Chemical Properties Analysis

“(3-(Benzyloxy)isoxazol-5-yl)methanol” is an off-white to yellow solid . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Derivatives

Functional Isoxazole Derivatives Synthesis : Isoxazole derivatives, including those related to (3-(Benzyloxy)isoxazol-5-yl)methanol, have been synthesized using reactions like the Williamson reaction and treatment with sodium methylate. These derivatives have potential applications in organic synthesis and medicinal chemistry (Potkin et al., 2015).

Formation of Novel Derivatives : Studies on isoxazole rings have led to the formation of various derivatives through processes like ring cleavage and bioactivation pathways. These findings are crucial for understanding the chemical behavior of isoxazole compounds (Yu et al., 2011).

Development of Cytotoxic Agents : The compound (3-arylisoxazol-5-yl)methanol and its derivatives have shown potential as cytotoxic agents against various human cancer cell lines. This suggests their possible application in developing new anticancer drugs (Rao et al., 2014).

Catalysis and Reactions

Catalytic Applications : Certain isoxazole derivatives have been used as catalysts in chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition, demonstrating their utility in facilitating various organic transformations (Ozcubukcu et al., 2009).

Role in Synthesis Reactions : Isoxazole derivatives have been employed in the synthesis of other complex molecules. For example, they have been used in the synthesis of polyols, highlighting their versatility in organic chemistry (Kim et al., 2005).

Material Science

- Corrosion Inhibition : Isoxazole derivatives have shown effectiveness as corrosion inhibitors, especially for metals like steel in acidic environments. This suggests their potential application in industrial processes to protect materials from corrosion (Sadeghzadeh et al., 2021).

Safety and Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of (3-(Benzyloxy)isoxazol-5-yl)methanol are currently unknown. This compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . .

Mode of Action

Isoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets

properties

IUPAC Name |

(3-phenylmethoxy-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYMUVTUFJYDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415894 | |

| Record name | (3-(Benzyloxy)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)isoxazol-5-yl)methanol | |

CAS RN |

123320-44-5 | |

| Record name | (3-(Benzyloxy)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)